2-(dimethylamino)pyridine-3-thiol
Description
2-(Dimethylamino)pyridine-3-thiol is a pyridine derivative featuring a dimethylamino group at the 2-position and a thiol (-SH) group at the 3-position of the aromatic ring. This compound is of interest in organic synthesis and pharmaceutical research due to the electronic and steric effects imparted by its substituents. Pyridine derivatives are widely utilized in medicinal chemistry for their bioactivity, and the presence of a thiol group enhances nucleophilicity, enabling participation in disulfide bond formation or metal coordination .
Properties
CAS No. |
2229280-33-3 |
|---|---|
Molecular Formula |
C7H10N2S |
Molecular Weight |
154.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)pyridine-3-thiol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with dimethylamine, followed by the introduction of a thiol group at the third position. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a column packed with a suitable catalyst can be employed to achieve high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(dimethylamino)pyridine-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-(dimethylamino)pyridine-3-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(dimethylamino)pyridine-3-thiol involves its interaction with specific molecular targets. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. The thiol group can form disulfide bonds, which are important in biological systems. The compound’s effects are mediated through its ability to interact with enzymes and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations on the Pyridine Ring
2-[(Dimethylamino)methyl]-3-pyridinol
- Structure: Features a hydroxyl (-OH) group at the 3-position and a dimethylaminomethyl (-CH₂N(CH₃)₂) group at the 2-position.
- Key Differences :
2-(Methylamino)pyridine-3-methanol
- Structure: Contains a methanol (-CH₂OH) group at the 3-position and a methylamino (-NHCH₃) group at the 2-position.
- The methylamino group (vs. dimethylamino) reduces electron-donating effects, affecting the pyridine ring’s basicity .
Aliphatic vs. Aromatic Thiols
2-(Dimethylamino)ethanethiol
- Structure: An aliphatic thiol with a dimethylamino group on an ethane backbone.
- Key Differences :
Substituent Position and Reactivity
- Ethyl 4-(Dimethylamino)benzoate vs. ortho) and functional groups (ester vs. methacrylate) influence reactivity. Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in polymerization due to resonance stabilization of the dimethylamino group, a principle applicable to pyridine analogs .
Data Table: Structural and Functional Comparisons
| Compound Name | Substituents (Position) | Functional Groups | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 2-(Dimethylamino)pyridine-3-thiol | 2-(dimethylamino), 3-(thiol) | Aromatic thiol, tertiary amine | ~168.24 (estimated) | High nucleophilicity, redox-active |
| 2-[(Dimethylamino)methyl]-3-pyridinol | 2-(dimethylaminomethyl), 3-OH | Hydroxyl, tertiary amine | 168.20 | Hydrogen bonding, lower reactivity |
| 2-(Methylamino)pyridine-3-methanol | 2-(methylamino), 3-(CH₂OH) | Methanol, secondary amine | ~154.19 (estimated) | Steric hindrance, H-bond donor/acceptor |
| 2-(Dimethylamino)ethanethiol | Aliphatic chain | Aliphatic thiol, tertiary amine | 121.20 | Higher thiol acidity, flexible backbone |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
